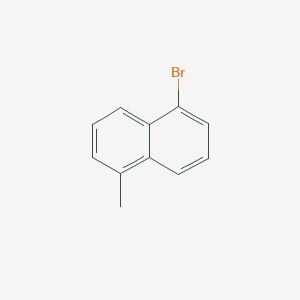

1-Bromo-5-methylnaphthalene

Descripción

Overview of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene derivatives are integral to the synthesis of a wide array of organic compounds, finding applications in the creation of pharmaceuticals, agrochemicals, dyes, and specialized materials. ontosight.ainumberanalytics.com The ability to introduce various functional groups onto the naphthalene core allows for the fine-tuning of chemical and physical properties to suit specific applications. ontosight.ai For instance, derivatives such as naphthol and naphthylamine are key intermediates in the production of dyes and other organic molecules. youtube.com The development of efficient methods for creating polysubstituted naphthalenes is an active area of research, driven by the discovery of promising electronic and optical properties in these fused aromatic systems. nih.govnih.gov

Significance of Halogenated Naphthalenes as Synthetic Intermediates

Among the various classes of naphthalene derivatives, halogenated naphthalenes stand out for their exceptional utility in organic synthesis. nih.gov The presence of a halogen atom, such as bromine or iodine, on the naphthalene ring provides a reactive "handle" for further chemical transformations. acs.org These compounds are particularly valuable starting materials for transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry. nih.govacs.org Such reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. nih.gov

Historical Context of 1-Bromo-5-methylnaphthalene Research

While a detailed historical timeline is not extensively documented in readily available literature, the study of this compound is intrinsically linked to the broader development of naphthalene chemistry and the advent of powerful synthetic methods like the Diels-Alder reaction and transition metal-catalyzed cross-couplings. Research into specific isomers of bromomethylnaphthalene, such as this compound, has been driven by the need for specific building blocks in targeted organic synthesis. For example, a 2015 study detailed a high-yield synthesis of this compound, highlighting its role as a valuable synthetic intermediate. nih.gov The synthesis of related structures, like 1-Bromo-4,5-dimethoxy-7-methylnaphthalene, further underscores the utility of such compounds in the construction of complex natural products like naphthylisoquinoline alkaloids. acs.orgnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-5-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWNUJVZXCUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296995 | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20366-59-0 | |

| Record name | 20366-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-5-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 5 Methylnaphthalene and Its Analogues

Diels-Alder Cycloaddition Strategies

One of the powerful methods for constructing the naphthalene (B1677914) skeleton is through a [4+2] Diels-Alder cycloaddition. This strategy involves the reaction of a highly reactive aryne, such as 3-bromobenzyne, with a suitable diene, like a substituted furan. The resulting bicyclic adduct is then converted to the final aromatic naphthalene product.

The formation of the key intermediate, 3-bromobenzyne, is typically achieved from precursors like 1,3-dibromobenzene (B47543). wikipedia.org A common method involves a lithiation/elimination sequence. Treatment of 1,3-dibromobenzene with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures results in selective metal-halogen exchange or deprotonation. wikipedia.org The resulting intermediate can then eliminate a lithium bromide salt to generate the highly reactive 3-bromobenzyne aryne. The choice of base and reaction conditions is crucial to control the regioselectivity of the initial lithiation.

Table 1: Generation of Benzynes from Aryl Halides

| Precursor | Reagent | Intermediate |

|---|---|---|

| 1,3-Dibromobenzene | Lithium Diisopropylamide | 3-Bromobenzyne |

This table illustrates common precursors and reagents for generating reactive benzyne (B1209423) intermediates used in Diels-Alder reactions.

Once generated in situ, 3-bromobenzyne is immediately trapped by a diene. Substituted furans, such as 2-methylfuran (B129897), are effective trapping agents in this Diels-Alder reaction. acs.orgnih.gov The cycloaddition of the unsymmetrical 3-bromobenzyne with 2-methylfuran can lead to two possible regioisomeric adducts. The regioselectivity of this cycloaddition is influenced by electronic and steric factors of both the benzyne and the furan. The reaction between 3-bromobenzyne and 2-methylfuran yields a bicyclic oxygen-bridged intermediate, which is the direct precursor to the substituted naphthalene ring system. acs.orgnih.gov

The oxygen-bridged cycloadduct formed in the Diels-Alder step is not aromatic. To obtain the final naphthalene product, this adduct must undergo a deoxygenation process to eliminate the oxygen bridge and form the second aromatic ring. researchgate.net This aromatization can be achieved under various conditions, often involving acid catalysis or treatment with specific reagents that facilitate the elimination of water or a related small molecule. This final step rearomatizes the system to yield the stable substituted naphthalene derivative.

Deoxygenation and Debromination Approaches

Alternative synthetic routes involve the modification of pre-existing naphthalene or dibromonaphthalene structures using organometallic reagents and reductive steps.

A documented synthesis of 1-bromo-5-methylnaphthalene involves the deoxygenation of a 1,2-dibromonaphthalene (B1633997) precursor. biosynth.com In this specific method, the reaction is carried out using lithium diisopropylamide (LDA) and diisopropylamine (B44863) in an alkaline medium, which reportedly produces high yields of this compound. biosynth.com This transformation suggests a complex mechanism likely involving the formation of an aryne intermediate followed by rearrangement and reaction with a methyl source or an intramolecular process.

Table 2: Synthesis of this compound via Deoxygenation

| Precursor | Reagents | Product | Yield |

|---|

This table summarizes a specific reported synthesis of the target compound. biosynth.com

In more complex synthetic sequences, reductive debromination can be a key step. This approach might start with a more readily available di- or poly-brominated naphthalene. One of the bromine atoms can be selectively replaced with a methyl group, for instance, through a metal-halogen exchange followed by quenching with an electrophilic methyl source like iodomethane. chemicalbook.com Subsequently, a remaining bromine atom can be removed via reductive debromination. This reduction can be accomplished using various reagents, including catalytic hydrogenation, or treatment with specific reducing agents, to yield the final mono-brominated product. This multi-step process allows for the precise placement of different substituents on the naphthalene core.

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Efficiency

A direct comparative analysis of different synthetic routes to this compound from a 1-methylnaphthalene (B46632) precursor is challenging due to the limited availability of specific data in the surveyed literature. However, a qualitative comparison based on general principles and findings for related compounds can be made.

| Method | Precursor | General Yield | Selectivity | Efficiency & Remarks |

| Diels-Alder Reaction | 2-Methylfuran & 3-Bromobenzyne | High nih.gov | High for the desired skeleton, but produces a mixture of regioisomers (1-bromo-8-methyl- and this compound) that require separation. nih.gov | Multi-step synthesis involving the generation of a reactive intermediate (benzyne). While high-yielding, it is less direct than functionalization of a methylnaphthalene. nih.gov |

| NBS Bromination | Methoxy-naphthalenes | Excellent mdma.ch | Highly regioselective in acetonitrile (B52724) for methoxy-substituted naphthalenes. mdma.ch For 1-methylnaphthalene, selectivity would need to be empirically determined. | Mild conditions, readily available reagent. The use of acetonitrile as a solvent can significantly improve reaction rates and selectivity compared to non-polar solvents like CCl₄. mdma.ch |

| Direct Bromination (Br₂) | Naphthalene | Good (72-75%) orgsyn.org | Primarily yields the α-isomer (1-bromonaphthalene). orgsyn.org For 1-methylnaphthalene, a mixture of isomers is expected. | A straightforward, non-catalytic method. The reaction can be slow and may require heating. orgsyn.org |

| Catalytic Bromination (Br₂/Catalyst) | Naphthalene | - | Can be influenced by the catalyst choice. Solid acid catalysts show promise for regiocontrol in polybromination. cardiff.ac.uk | Offers potential for improved selectivity and milder reaction conditions compared to non-catalytic methods. The catalyst can often be recycled. |

| Photochemical Bromination | 1-Methylnaphthalene | - | Highly selective for benzylic bromination (formation of 1-(bromomethyl)naphthalene). scirp.orgscirp.org | Not suitable for the synthesis of this compound as it does not result in aromatic ring substitution. |

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 1-bromo-5-methylnaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the six aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom (electron-withdrawing, deshielding) and the methyl group (electron-donating, shielding), as well as by anisotropic effects from the naphthalene (B1677914) ring system.

The single methyl group will produce a sharp singlet, typically in the upfield region of the aromatic spectrum. The six aromatic protons will appear as a complex pattern of doublets and triplets in the downfield region, with their coupling patterns revealing their positions relative to one another. Based on analyses of related compounds like 1-methylnaphthalene (B46632) and 1-bromonaphthalene, the predicted chemical shifts can be estimated. nih.gov

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

Aromatic Protons (Ar-H): Six protons are anticipated in the range of δ 7.2-8.2 ppm. Protons adjacent to the bromine atom (H-2, H-8) and those in peri positions are typically the most deshielded. The coupling constants (J) between adjacent protons (ortho-coupling) are typically 7-9 Hz, while coupling between protons separated by four bonds (meta-coupling) is smaller (1-3 Hz).

Table 1: Predicted ¹H NMR Data for this compound This interactive table outlines the expected signals in the proton NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.6 | Singlet (s) | N/A |

| H-2 | ~7.8 | Doublet (d) | ~7.5 (ortho) |

| H-3 | ~7.4 | Triplet (t) | ~7.8 (ortho) |

| H-4 | ~7.9 | Doublet (d) | ~8.0 (ortho) |

| H-6 | ~7.3 | Doublet (d) | ~7.0 (ortho) |

| H-7 | ~7.5 | Triplet (t) | ~7.5 (ortho) |

| H-8 | ~8.1 | Doublet (d) | ~8.5 (ortho) |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. This compound has 11 carbon atoms, and due to molecular asymmetry, all 11 are expected to be chemically non-equivalent, giving rise to 11 distinct signals. The signals include ten aromatic carbons (four quaternary and six methine) and one methyl carbon. The chemical shift of the carbon directly bonded to the bromine atom (C-1) is significantly influenced by the halogen's electronegativity and heavy atom effect, often appearing more upfield than expected based on electronegativity alone. docbrown.info

Expected ¹³C NMR Chemical Shifts:

Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 19-21 ppm. nih.gov

Aromatic Methine Carbons (-CH=): Signals for the six CH carbons are predicted in the δ 120-130 ppm range.

Aromatic Quaternary Carbons (-C=): The four quaternary carbons, including the one bonded to bromine (C-1) and the one bonded to the methyl group (C-5), are expected between δ 125-135 ppm. The C-Br carbon signal is anticipated around δ 120-125 ppm.

Table 2: Predicted ¹³C NMR Data for this compound This interactive table outlines the expected signals in the Carbon-13 NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| -CH₃ | ~20 | Methyl (CH₃) |

| C-1 | ~122 | Quaternary (C-Br) |

| C-2 | ~128 | Methine (CH) |

| C-3 | ~127 | Methine (CH) |

| C-4 | ~126 | Methine (CH) |

| C-4a | ~132 | Quaternary (C) |

| C-5 | ~134 | Quaternary (C-CH₃) |

| C-6 | ~125 | Methine (CH) |

| C-7 | ~129 | Methine (CH) |

| C-8 | ~130 | Methine (CH) |

| C-8a | ~131 | Quaternary (C) |

While 1D NMR provides initial data, 2D NMR experiments are crucial for the definitive and unambiguous assignment of each signal. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4, H-6 with H-7, and H-7 with H-8), confirming their connectivity within the two separate aromatic spin systems of the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is essential for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons showing a correlation to C-5 and C-4a, confirming the position of the methyl group.

Proton H-4 showing correlations to C-5 and C-8a, linking the two rings.

Proton H-8 showing a correlation to C-1, confirming the relative positions of the substituents.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Analysis of similar molecules like 1-methylnaphthalene suggests the regions where key vibrations will occur. researchgate.net

Aromatic C-H Stretching: A group of sharp bands is expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Absorptions from the methyl group C-H stretching are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Aromatic C=C Ring Stretching: Several bands of variable intensity are anticipated in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene ring system.

C-Br Stretching: The vibration for the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound This interactive table lists the key expected vibrational frequencies and their assignments.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| Aromatic C=C Stretch | 1510 - 1450 | Medium-Strong |

| C-H Bending | 1470 - 1370 | Variable |

| Aromatic C-H Out-of-Plane Bend | 900 - 750 | Strong |

| C-Br Stretch | 650 - 500 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in the IR spectrum, such as symmetrical stretches of non-polar bonds, are often strong in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the naphthalene skeleton, often weak in the IR spectrum, is expected to produce a very strong and sharp band in the Raman spectrum, typically around 1380 cm⁻¹. researchgate.net

C-C and C=C Stretching: The aromatic C=C stretching vibrations in the 1500-1650 cm⁻¹ region are also prominent.

C-Br Stretching: The C-Br stretch is also Raman active and would appear in the 500-650 cm⁻¹ range, confirming the FT-IR data.

The combination of FT-IR and FT-Raman provides a complete vibrational profile, reinforcing the structural elucidation derived from NMR spectroscopy.

Correlation of Experimental Spectra with Theoretically Predicted Vibrational Frequencies

The vibrational characteristics of this compound can be thoroughly understood by combining experimental spectroscopic data with theoretical calculations. Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provide experimental vibrational frequencies. These are then compared with frequencies predicted by computational methods, most notably Density Functional Theory (DFT).

For related naphthalene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, have shown good agreement between observed and calculated frequencies after the application of appropriate scale factors. nih.gov This computational approach allows for the assignment of specific vibrational modes, including C-H stretching, C-C stretching of the aromatic rings, and the vibrations of the C-Br and methyl group bonds. In studies of similar molecules, such as 1-bromo-4-fluoronaphthalene, this correlative approach has been essential for a complete assignment of the fundamental vibrational modes. nih.gov For complex molecules, uniform scale factors are often applied to achieve a better correlation between theoretical and experimental data. researchgate.net The differences that may arise between experimental and theoretical data can often be attributed to the fact that theoretical calculations are typically performed for a molecule in the gaseous phase, while experimental data is often collected from a solid or liquid sample. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated in such a study for this compound, based on typical vibrational modes for substituted naphthalenes.

Table 1: Correlation of Hypothetical Experimental and Scaled Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Theoretical (DFT) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | 3120-3050 | Aromatic C-H stretching |

| ν(C-H) methyl | 2950-2850 | 2960-2860 | Methyl group C-H stretching |

| ν(C=C) aromatic | 1600-1450 | 1610-1460 | Aromatic ring C=C stretching |

| δ(C-H) in-plane | 1300-1000 | 1310-1010 | Aromatic C-H in-plane bending |

| δ(C-H) out-of-plane | 900-650 | 910-660 | Aromatic C-H out-of-plane bending |

| ν(C-Br) | 700-500 | 705-505 | C-Br stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. For this compound, with a chemical formula of C₁₁H₉Br, the theoretical exact mass is 219.98876 Da. nih.gov HRMS can confirm this value with a high degree of precision, which is crucial for distinguishing it from other compounds with the same nominal mass. The monoisotopic mass is also calculated to be 219.98876 Da. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.99603 | 138.7 |

| [M+Na]⁺ | 242.97797 | 151.6 |

| [M-H]⁻ | 218.98147 | 146.4 |

| [M+NH₄]⁺ | 238.02257 | 162.3 |

| [M+K]⁺ | 258.95191 | 140.2 |

| [M+H-H₂O]⁺ | 202.98601 | 139.6 |

| [M+HCOO]⁻ | 264.98695 | 160.1 |

| [M+CH₃COO]⁻ | 279.00260 | 154.9 |

Data sourced from computational predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture before they are detected by a mass spectrometer. This is particularly useful for assessing the purity of a this compound sample and for identifying any isomers or impurities. For instance, in the analysis of related compounds like naphthalene and 1-methylnaphthalene, GC-MS has been effectively used to separate and identify these compounds in complex matrices. researchgate.net The retention time of this compound in the gas chromatograph would be characteristic of the compound under specific column and temperature conditions, while the mass spectrometer would provide a mass spectrum confirming its identity. This technique is also invaluable in distinguishing between different isomers, such as 1-bromo-3-methylnaphthalene (B1267233) or other positional isomers, which may have very similar properties.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Bathochromic Shifts

The UV-Vis spectrum of this compound is expected to show characteristic absorptions due to π-π* transitions within the naphthalene ring system. The presence of the bromine atom and the methyl group, as substituents on the naphthalene core, influences the energy of these transitions. Generally, the introduction of a bromine atom and a methyl group onto an aromatic ring leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent naphthalene molecule. This is due to the electronic effects of the substituents on the aromatic system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and compare them with experimental UV-Vis spectra. nih.gov

Fluorescence Spectroscopy: Emission Properties and Quenching Phenomena

Naphthalene and its derivatives are known for their fluorescent properties. Upon excitation with UV light, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The presence of the heavy bromine atom can, however, influence the fluorescence quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence or a decrease in fluorescence intensity (quenching). The specific emission wavelengths and the quantum yield would be characteristic of the this compound structure. The fluorescence properties can be sensitive to the solvent environment and the presence of quenching agents.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the direct detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. bruker.comnih.gov This makes EPR an indispensable tool for studying reaction mechanisms that involve free radical intermediates. bruker.comnih.gov

In the context of this compound, radical intermediates could potentially be formed during certain chemical transformations. For example, radical-mediated coupling reactions, photochemical degradation, or certain metabolic processes could involve the transient formation of a naphthyl radical. The detection and characterization of such a radical species would provide crucial evidence for a radical-based reaction pathway. EPR spectroscopy can not only confirm the presence of radicals but also provide detailed information about their electronic structure and environment. nih.govnih.govresearchgate.net

A review of the available scientific literature did not uncover specific studies that have employed EPR spectroscopy to detect or characterize radical intermediates derived from this compound. However, EPR has been successfully used to study radical intermediates in reactions involving other bromoaromatic compounds and to investigate radical formation in a wide range of chemical and biological systems. nih.govnih.gov These studies demonstrate the potential utility of EPR for elucidating complex reaction mechanisms that might be relevant to the chemistry of this compound.

Mechanistic Investigations of Reactions Involving 1 Bromo 5 Methylnaphthalene

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Core

The introduction of new substituents onto the 1-bromo-5-methylnaphthalene skeleton is governed by the directing effects of the existing bromo and methyl groups. These effects determine the regioselectivity of the reaction, dictating the position at which the incoming electrophile will attack.

The orientation of electrophilic aromatic substitution on this compound is a result of the combined influence of the activating methyl group and the deactivating bromo group.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the C5 position is an activating group. It donates electron density to the naphthalene ring system primarily through an inductive effect and hyperconjugation. libretexts.org This increases the nucleophilicity of the aromatic rings, making them more reactive towards electrophiles than unsubstituted naphthalene. Activating groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho (C4, C6) and para (C8) relative to themselves. libretexts.orgyoutube.com

In the case of this compound, the electrophilic attack is generally expected to favor the ring containing the activating methyl group.

The regioselectivity of electrophilic substitution on this compound is determined by the synergistic and antagonistic effects of the two substituents. The methyl group activates the ring it is attached to (the C5-C8 ring), while the bromo group deactivates its ring (the C1-C4 ring). Therefore, substitution is predicted to occur preferentially on the methyl-substituted ring.

The potential sites for electrophilic attack are positions C2, C3, C4, C6, C7, and C8.

Positions 4 and 8 are the most activated. Position C4 is para to the bromo group and ortho to the activating methyl group. Position C8 is para to the activating methyl group. Both are also alpha-positions of the naphthalene core, which are generally more reactive.

Position 6 is ortho to the methyl group and meta to the bromo group, making it another potential site of substitution.

Position 2 is ortho to the deactivating bromo group, but on the less reactive ring.

Positions 3 and 7 are beta-positions and are generally less favored for electrophilic attack on naphthalenes.

| Position | Influence of C1-Bromo Group | Influence of C5-Methyl Group | Predicted Outcome |

| C2 | Ortho (Directing, Deactivating) | - | Moderately Disfavored |

| C4 | Para (Directing, Deactivating) | Ortho (Directing, Activating) | Highly Favored |

| C6 | Meta | Ortho (Directing, Activating) | Favored |

| C8 | Peri | Para (Directing, Activating) | Highly Favored |

The nitration of this compound, for instance, would be expected to yield primarily 1-bromo-4-nitro-5-methylnaphthalene and 1-bromo-8-nitro-5-methylnaphthalene. The exact ratio of isomers would depend on specific reaction conditions such as temperature and the nature of the nitrating agent. researchgate.net

Radical and Radical Anion Chemistry of Bromonaphthalenes

The carbon-bromine bond in this compound can be cleaved under reductive conditions, leading to a rich radical chemistry. This process is often studied using electrochemical methods.

The electrochemical reduction of halogenated naphthalene derivatives can proceed through two primary mechanisms: a stepwise pathway or a concerted pathway. mdpi.com

Stepwise Mechanism: This is the generally preferred pathway for aromatic halides. mdpi.com It involves two distinct events. First, the this compound molecule accepts an electron from an electrode to form a transient intermediate known as a radical anion. mdpi.comnih.gov This radical anion then undergoes the second step: the cleavage of the carbon-bromine (C-Br) bond, resulting in a bromide anion and a 5-methyl-1-naphthyl radical. mdpi.comosti.gov Even if the radical anion is extremely short-lived, its formation defines the mechanism as stepwise. mdpi.com

Concerted Mechanism: In this pathway, the electron transfer from the electrode and the C-Br bond dissociation occur in a single, simultaneous step. This avoids the formation of a radical anion intermediate, directly producing the bromide anion and the organic radical. mdpi.com

Studies on the closely related compound 1-bromo-2-methylnaphthalene (B105000) have shown through quantum mechanical calculations that the reduction follows a stepwise mechanism. mdpi.comnih.gov The initial one-electron reduction yields a transient radical anion, which subsequently dissociates. mdpi.com

Following the stepwise electrochemical reduction, the cleavage of the C-Br bond from the this compound radical anion generates a highly reactive 5-methyl-1-naphthyl radical. mdpi.com This organic radical can engage in several subsequent reactions:

Dimerization: The radical can react with another identical radical to form a stable, closed-shell dimer molecule. mdpi.com

Further Reduction: At sufficiently negative electrochemical potentials, the organic radical can be further reduced by accepting another electron to form a carbanion. This anion can then be protonated by the solvent or residual water. mdpi.com

Reaction with other species: Naphthyl radicals can react with other molecules present in the system. For example, in the presence of oxygen, they can form naphthylperoxy radicals, leading to a variety of oxidation products. universityofgalway.ieresearchgate.net

The formation of radicals through electrochemical methods is of significant interest in organic synthesis because it can offer a high degree of selectivity. mdpi.com

A primary fate for the naphthyl radicals generated from the electrochemical reduction of bromonaphthalenes is dimerization. mdpi.com The 5-methyl-1-naphthyl radical, formed from this compound, would be expected to couple with another such radical.

Based on studies of 1-bromo-2-methylnaphthalene, where the 2-methyl-1-naphthyl radicals dimerize to form 2,2'-dimethyl-1,1'-binaphthalene, the dimerization of 5-methyl-1-naphthyl radicals would proceed via the formation of a new C-C bond at the C1 position of two radical units. mdpi.com This would result in the formation of 5,5'-dimethyl-1,1'-binaphthalene . Such dimerization pathways are crucial in the synthesis of biaryl compounds, which are important structural motifs in many areas of chemistry. The dimerization of radicals can be complex, potentially involving the formation of intermediate σ- or π-dimers before the final stable product is formed. uni.lu

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) represents a fundamental step in various organic reactions, initiating radical-based pathways. In the context of this compound, SET processes typically involve the transfer of an electron to the molecule, leading to the formation of a radical anion.

Theoretical studies on the closely related compound, 1-bromo-2-methylnaphthalene, provide valuable insights into the fate of the this compound radical anion. nih.gov Upon formation, the radical anion is poised to undergo cleavage of the carbon-bromine (C-Br) bond. This dissociation can proceed through a stepwise mechanism where the initial electron uptake leads to a transient radical anion, which subsequently fragments to yield a 5-methylnaphthyl radical and a bromide anion. nih.gov

Electron Transfer: An electron from a donor species (e.g., an electrode or a chemical reductant) adds to the π-system of this compound to form the corresponding radical anion.

Dissociative Electron Transfer: The newly formed radical anion undergoes rapid cleavage of the weak C-Br bond, resulting in the formation of a 5-methylnaphthyl radical and a bromide ion.

The generated 5-methylnaphthyl radical is a highly reactive intermediate that can participate in subsequent reactions, such as dimerization or reaction with a solvent or other trapping agents. The specific pathway and final products are highly dependent on the reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with this compound serving as a competent electrophilic partner. Palladium-catalyzed reactions, in particular, have been extensively studied and are central to modern organic synthesis. wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition and Reductive Elimination Steps

The catalytic cycles of these coupling reactions are characterized by a series of fundamental steps, with oxidative addition and reductive elimination being the cornerstones.

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. wikipedia.org A low-valent transition metal complex, most commonly a Pd(0) species, reacts with this compound. In this process, the C-Br bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. Two new covalent bonds are formed: one between the palladium and the 5-methylnaphthyl group and another between the palladium and the bromine atom. The general representation of this step is:

Pd(0)L_n + this compound → (5-Methylnaphthyl)Pd(II)(Br)L_n

The nature of the ligands (L) on the palladium center plays a critical role in facilitating this step by influencing the electron density and steric environment of the metal. researchgate.net

Reductive Elimination: This is the final step of the catalytic cycle, where the new C-C or C-X bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state. The two organic fragments or the organic fragment and the heteroatom group attached to the Pd(II) center are eliminated from the metal, coupling to each other. For a generic C-C bond formation, the process is as follows:

(5-Methylnaphthyl)Pd(II)(R)L_n → 5-Methylnaphthyl-R + Pd(0)L_n

The facility of reductive elimination is influenced by the steric and electronic properties of the ligands and the coupled groups.

Catalytic Cycles in C-C and C-X Bond Formations

The principles of oxidative addition and reductive elimination are central to various named cross-coupling reactions where this compound can be employed.

Suzuki-Miyaura Coupling (C-C Bond Formation): In the Suzuki-Miyaura reaction, this compound can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle involves:

Oxidative Addition: Pd(0) reacts with this compound to form the (5-methylnaphthyl)Pd(II)(Br) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups (5-methylnaphthyl and the group from the boronic acid) are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle for this transformation is generally understood as:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The 5-methylnaphthyl group and the amino group reductively eliminate from the palladium center to form the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to promote this reductive elimination step. researchgate.net

Below is an interactive data table summarizing the key steps in these catalytic cycles.

| Reaction Name | Key Step | Reactants with this compound | Intermediate | Product of Step |

| Suzuki-Miyaura Coupling | Oxidative Addition | Pd(0) catalyst | - | (5-Methylnaphthyl)Pd(II)(Br)L_n |

| Transmetalation | Organoboron reagent, Base | (5-Methylnaphthyl)Pd(II)(Br)L_n | (5-Methylnaphthyl)Pd(II)(R)L_n | |

| Reductive Elimination | - | (5-Methylnaphthyl)Pd(II)(R)L_n | Biaryl product, Pd(0) | |

| Buchwald-Hartwig Amination | Oxidative Addition | Pd(0) catalyst | - | (5-Methylnaphthyl)Pd(II)(Br)L_n |

| Amine Coordination/Deprotonation | Amine, Base | (5-Methylnaphthyl)Pd(II)(Br)L_n | (5-Methylnaphthyl)Pd(II)(NR'R'')L_n | |

| Reductive Elimination | - | (5-Methylnaphthyl)Pd(II)(NR'R'')L_n | Arylamine product, Pd(0) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. umanitoba.ca It is a popular choice for calculations due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis of 1-Bromo-5-methylnaphthalene and its Intermediates

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable structure. DFT methods, such as those employing the B3LYP functional, are commonly used for this purpose. umanitoba.caresearchgate.net

Once the geometry is optimized, an electronic structure analysis can be performed. This includes examining the distribution of electrons within the molecule and the properties of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net For related isomers like 1- and 2-methylnaphthalene, computational studies have been performed to determine their geometries and the rotational barriers of the methyl group. researchgate.netacademictree.org Similar analyses on intermediates, such as radical anions or cations that could form during reactions, would provide insight into their stability and subsequent chemical pathways. acs.orgnih.gov

Calculation of Potential Energy Surfaces (PES) for Reaction Pathways

Potential Energy Surfaces (PES) are theoretical maps that represent the energy of a molecule or a system of molecules as a function of its geometry. By calculating the PES for a specific reaction, chemists can identify the most likely pathway from reactants to products. This includes locating transition states—the highest energy points along the reaction coordinate—and any intermediate structures. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and understand its characteristics.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, can calculate the magnetic shielding of nuclei, which is then converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. While specific calculations for this compound are not available, studies on the related 1-bromo-4-methylnaphthalene (B1266045) have successfully used DFT to predict its NMR chemical shifts.

Vibrational Frequencies: DFT can compute the vibrational frequencies that correspond to the stretches, bends, and torsions within a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. Such calculations have been performed for isomers like 1-bromo-4-methylnaphthalene and 1-bromo-2-methylnaphthalene (B105000) to assign the fundamental vibrational modes observed in their spectra.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) range. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and color properties of a compound. For the radical anion of 1-bromo-2-methylnaphthalene, TD-DFT calculations predicted an absorption peak at 610 nm, suggesting a potential method for monitoring the reaction in situ. acs.org

Ab Initio Quantum Mechanical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters.

Detailed Analysis of Reaction Elementary Steps

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to dissect complex reactions into their fundamental elementary steps. academictree.org For this compound, this would involve a highly accurate analysis of processes like bond cleavage, radical formation, and subsequent reactions. For the related compound 1-bromo-2-methylnaphthalene, quantum mechanical calculations have been used to disassemble the mechanism of electrochemically induced carbon-bromine bond dissociation at the level of elementary steps, proposing a stepwise mechanism involving a transient radical anion. acs.org

Dynamic Reaction Coordinate (DRC) Calculations for Bond Dissociation Dynamics

While PES calculations map the energy landscape, Dynamic Reaction Coordinate (DRC) calculations simulate the actual trajectory of atoms over time during a chemical reaction. DRC is a molecular-dynamics-based calculation that uses an ab initio potential energy surface to model the system's evolution. This method can reveal the intricate details of bond breaking and formation, including the timescale of these events and the influence of vibrational modes.

For the C-Br bond dissociation in the radical anion of the isomer 1-bromo-2-methylnaphthalene, DRC calculations have provided a molecular-level picture of the process. acs.org These simulations showed how the C-Br bond distance changes as a function of time and confirmed that the dissociation leads to the formation of a bromide anion and a naphthalene (B1677914) radical. acs.org Similar calculations on this compound would elucidate the dynamics of its dissociation pathways.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them are crucial determinants of a molecule's electronic properties and reactivity.

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP with a 6-311++G(d,p) basis set, have been instrumental in determining the electronic properties of substituted naphthalenes. researchgate.net For this compound, the HOMO and LUMO are primarily centered on the naphthalene ring system. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The presence of the bromine atom and the methyl group on the naphthalene core influences the energies of these frontier orbitals. The methyl group, being an electron-donating group, tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom, being electronegative, can lower the energy of both the HOMO and LUMO. The interplay of these substituent effects determines the precise energy levels and the resulting reactivity of the molecule.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For substituted naphthalenes, this energy gap is a key factor in predicting their behavior in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Bromonaphthalene System

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Note: The data presented are representative values for a bromonaphthalene system, calculated using DFT, and serve to illustrate the typical energy ranges for such compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the complex molecular orbitals into orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals of a Lewis structure.

NBO analysis of this compound reveals the nature of the intramolecular interactions and charge distribution. The analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, known as hyperconjugative or charge transfer interactions, contribute to the stability of the molecule.

A key aspect of NBO analysis is the examination of the stabilization energies (E(2)) associated with these donor-acceptor interactions. For this compound, significant interactions are expected between the π orbitals of the naphthalene ring and the antibonding orbitals (σ) of the C-Br and C-C bonds, as well as between the lone pairs of the bromine atom and the π orbitals of the aromatic system.

The NBO analysis also provides natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. These charges can help in understanding the electrostatic potential of the molecule and predicting sites of nucleophilic or electrophilic attack.

Table 2: Representative NBO Analysis Data for Intramolecular Interactions in a Bromonaphthalene System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C10) | π(C6-C7) | 18.2 |

| n(Br) | σ*(C1-C10) | 1.5 |

Note: The data are representative for a bromonaphthalene system and illustrate the types of interactions and their approximate magnitudes. The specific values for this compound would be influenced by the methyl group.

Advanced Synthetic Applications and Derivatization in Organic Chemistry

1-Bromo-5-methylnaphthalene as a Versatile Synthetic Building Block

This compound serves as a key intermediate in the construction of more complex molecular frameworks. The presence of the bromine atom at the 1-position provides a reactive handle for a variety of coupling reactions, while the methyl group at the 5-position influences the electronic and steric environment of the naphthalene (B1677914) core.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the palladium catalyst.

The Suzuki coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl linkages. While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general reactivity of bromonaphthalenes in such reactions is well-established. For instance, various substituted bromonaphthalenes readily participate in Suzuki couplings with arylboronic acids to furnish biaryl compounds in good to excellent yields. A study on naphthalene-based polymers utilized the Suzuki cross-coupling between 4-bromoanisole (B123540) and phenylboronic acid, demonstrating the feasibility of such couplings on naphthalene scaffolds. mdpi.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is instrumental in the synthesis of stilbenes and other vinylated aromatic compounds. The reaction of bromonaphthalenes with various alkenes, such as styrene (B11656) and acrylates, proceeds efficiently in the presence of a palladium catalyst, a base (typically a tertiary amine like Et₃N or an inorganic base like NaOAc), and a phosphine (B1218219) ligand. nih.govresearchgate.net The general mechanism involves the oxidative addition of the bromonaphthalene to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. rsc.org This transformation is typically co-catalyzed by palladium and copper salts. The reaction of bromonaphthalenes with terminal alkynes like phenylacetylene (B144264) is a common method for the synthesis of phenylethynylnaphthalenes. researchgate.net The reaction conditions usually involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (such as an amine like Et₃N or piperidine), and an appropriate solvent.

A representative example of a Sonogashira coupling involving a bromonaphthalene derivative is the reaction of 1-iodonaphthalene (B165133) with 1-octyne, which proceeds in an aqueous surfactant solution. While not this compound, this example illustrates the applicability of Sonogashira coupling to naphthalene systems under mild conditions.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, Na₂CO₃ | Toluene/Water | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/phosphine ligand | Et₃N, NaOAc | DMF, Acetonitrile (B52724) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |

This table presents typical conditions for palladium-catalyzed cross-coupling reactions involving bromonaphthalene derivatives.

Beyond simple biaryl and vinylated derivatives, this compound can be utilized in the synthesis of more complex substituted naphthalenes and polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govrsc.org These reactions often leverage the palladium-catalyzed cross-coupling methodologies described above to introduce various functional groups and build larger aromatic systems.

The introduction of diverse substituents onto the naphthalene core can be achieved through sequential cross-coupling reactions. For example, a Suzuki coupling could be employed to introduce an aryl group at the 1-position, followed by further functionalization of the methyl group or the aromatic rings through other synthetic transformations.

The construction of polycyclic aromatic hydrocarbons often involves annulation strategies where a new ring is fused onto the existing naphthalene framework. While specific examples starting from this compound are not prevalent in the literature, related bromonaphthalene derivatives are used in such synthetic approaches. For instance, palladium-catalyzed annulation reactions of bromonaphthalenes with alkynes or other difunctional molecules can lead to the formation of phenanthrenes, anthracenes, and other larger PAHs. nih.gov

Aryl radical coupling presents an alternative to metal-catalyzed methods for the formation of carbon-carbon bonds. The generation of an aryl radical from this compound, typically through reduction or photolysis, would create a highly reactive intermediate capable of participating in various coupling reactions.

While specific studies detailing the aryl radical coupling of this compound are limited, research on the electrochemical reduction of 1-bromo-2-methylnaphthalene (B105000) provides insight into the potential reactivity. mdpi.com In this study, the one-electron reduction of 1-bromo-2-methylnaphthalene leads to a transient radical anion, which then cleaves the carbon-bromine bond to form a bromide anion and a methylnaphthalene radical. mdpi.com These radicals can then dimerize to form binaphthalene derivatives. mdpi.com This suggests that this compound could undergo similar transformations to yield 5,5'-dimethyl-1,1'-binaphthalene.

Furthermore, intramolecular radical cyclizations of appropriately substituted bromo-naphthalene derivatives can be a powerful tool for the synthesis of complex polycyclic systems. sctunisie.orgacs.orgresearchgate.net Although direct examples with this compound are not readily found, the principle involves the generation of an aryl radical that can then attack another part of the molecule to form a new ring.

Synthesis of Biologically Relevant Naphthalene Derivatives

The naphthalene scaffold is a key structural motif in a variety of biologically active compounds. This compound and its derivatives can serve as important precursors in the synthesis of these complex natural products and their analogues.

Naphthylisoquinoline alkaloids are a class of natural products that exhibit a wide range of biological activities, including antimalarial and anti-HIV properties. A key step in the synthesis of many of these alkaloids is the coupling of a naphthalene moiety with an isoquinoline (B145761) unit.

A convenient synthesis of 1-bromo-4,5-dimethoxy-7-methylnaphthalene has been reported as a useful precursor for the construction of naphthylisoquinoline alkaloids. nih.govresearchgate.net This highlights the importance of substituted 1-bromo-methylnaphthalenes in this area of research. While this specific example does not start from this compound, it underscores the synthetic strategy of utilizing a brominated and methylated naphthalene core as a foundational building block. The bromo substituent provides the necessary handle for coupling with the isoquinoline portion, often via a Suzuki or other palladium-catalyzed cross-coupling reaction.

Development of Chiral Derivatives and Enantioselective Transformations

The development of chiral naphthalene derivatives is of significant interest due to their applications as chiral ligands and auxiliaries in asymmetric catalysis. While the direct enantioselective transformation of this compound is not well-documented, general strategies for the synthesis of chiral naphthalenes can be considered.

One approach involves the introduction of a chiral substituent onto the naphthalene ring through one of the coupling reactions mentioned earlier, using a chiral coupling partner. Alternatively, a prochiral naphthalene derivative could be subjected to an enantioselective reaction. For instance, the enantioselective functionalization of a methylnaphthalene derivative could potentially lead to a chiral product.

Recent research has focused on the design and synthesis of naphthalene-based chiral stationary phases for the separation of basic drugs, indicating the importance of chiral naphthalene scaffolds. researchgate.net Furthermore, the synthesis of axially chiral 1,8-disubstituted naphthalenes has been explored, demonstrating that chirality can be introduced into the naphthalene system through steric hindrance to rotation around a single bond.

Transformations to Non-Brominated Naphthalene Isomers for Structure-Activity Relationship Studies

The conversion of this compound to non-brominated naphthalene isomers is a key strategy in medicinal chemistry to understand the role of the bromine substituent in the molecule's interaction with biological targets. This process, known as dehalogenation, allows for the synthesis of a parent compound, typically 1-methylnaphthalene (B46632), which serves as a reference point in structure-activity relationship (SAR) studies. By comparing the biological activity of the brominated and non-brominated compounds, researchers can elucidate the impact of the halogen atom on efficacy, selectivity, and other pharmacological parameters.

A prevalent and efficient method for the reductive dehalogenation of this compound is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and proceeds with high yield, making it a favored method in synthetic campaigns.

For instance, the transformation of this compound to 1-methylnaphthalene can be achieved under standard catalytic hydrogenation conditions. The reaction involves treating the starting material with hydrogen gas in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in the presence of a catalytic amount of 10% Pd/C. The reaction is typically stirred at room temperature under a hydrogen atmosphere until the starting material is consumed.

The resulting 1-methylnaphthalene can then be subjected to the same biological assays as its brominated precursor. The comparison of their activities provides a clear indication of the bromine atom's role. If the non-brominated analog exhibits significantly lower activity, it suggests that the bromine atom is crucial for the compound's interaction with its biological target, perhaps through halogen bonding or by influencing the electronic properties of the naphthalene ring. Conversely, if the activity is retained or even enhanced, it indicates that the bromine is not essential and may be a site for further modification to improve other properties like solubility or metabolic stability.

While the direct conversion to 1-methylnaphthalene is the most straightforward approach, the synthesis of other non-brominated isomers from this compound is more complex and would involve multi-step synthetic sequences, potentially including isomerization reactions. However, the initial debromination to 1-methylnaphthalene is the foundational step in dissecting the SAR of this class of compounds.

Table 1: Catalytic Hydrogenation of this compound

| Starting Material | Product | Catalyst | Solvent | Temperature | Yield |

| This compound | 1-Methylnaphthalene | 10% Pd/C | Ethanol | Room Temperature | >95% |

This foundational transformation is the gateway to a deeper understanding of the SAR of the 5-methylnaphthalene scaffold. Once the importance of the bromine at the 1-position is determined, further derivatization at this or other positions can be rationally designed to optimize the desired biological activity.

Future Research Directions and Emerging Paradigms for 1 Bromo 5 Methylnaphthalene

The strategic importance of substituted naphthalenes in medicinal chemistry and materials science necessitates continuous innovation in their synthesis and functionalization. For 1-bromo-5-methylnaphthalene, a versatile building block, future research is poised to embrace principles of sustainability, catalytic efficiency, and advanced analytical and computational tools. The following sections outline key areas of prospective research that could unlock new applications and more efficient chemical processes involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.